9-Fluorenylmethyl chloroformate

Catalog No.
S598951
CAS No.
28920-43-6
M.F
C15H11ClO2
M. Wt
258.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Fluorenylmethyl chloroformate

CAS Number

28920-43-6

Product Name

9-Fluorenylmethyl chloroformate

IUPAC Name

9H-fluoren-9-ylmethyl carbonochloridate

Molecular Formula

C15H11ClO2

Molecular Weight

258.7 g/mol

InChI

InChI=1S/C15H11ClO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2

InChI Key

IRXSLJNXXZKURP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)Cl

Synonyms

9-Fluorenylmethylchloroformate;28920-43-6;Fmoc-Cl;Fmocchloride;Fmoc-chloride;9-Fluorenylmethoxycarbonylchloride;(9h-fluoren-9-yl)methylcarbonochloridate;9H-Fluoren-9-ylmethylchloroformate;Fluoren-9-ylmethylchloroformate;(9H-Fluoren-9-ylmethoxy)carbonylChloride;Carbonochloridicacid,9H-fluoren-9-ylmethylester;ChloroformicAcid9-FluorenylmethylEster;9-fluorenylmethyloxycarbonylchloride;(9H-fluoren-9-yl)methylchloroformate;CCRIS2608;IRXSLJNXXZKURP-UHFFFAOYSA-N;EINECS249-313-6;1-(9-Fluorenyl)methylchloroformate;FORMICACID,CHLORO-,FLUOREN-9-YLMETHYLESTER;9H-fluoren-9-ylmethylcarbonochloridate;9H-Fluoren-9-ylmethylchloridocarbonate;BRN2279177;ST51037556;FMOC;PubChem10485

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)Cl

Introducing Fmoc Protecting Groups

One of the most prominent applications of Fmoc-Cl is the introduction of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group to amine functionalities. This protecting group is crucial in solid-phase peptide synthesis (SPPS) . Fmoc protection allows for the selective manipulation of specific amine groups within a peptide chain while keeping others unreacted. The Fmoc group can be readily cleaved under mild basic conditions, making it an attractive option for researchers due to its compatibility with various reaction conditions used in peptide synthesis.

Activating Carboxylic Acids

Fmoc-Cl can function as a coupling reagent, activating the carboxylic acid group of amino acids. This activated group can then react with various nucleophiles, such as alcohols, to form esters . This application proves valuable in the synthesis of amino acid esters, which serve as building blocks for further modifications or as intermediates in other reactions.

Synthesis of Complex Molecules

Beyond peptide synthesis, Fmoc-Cl finds use in the preparation of more complex molecules. For instance, it participates in the generation of mixed carboxylic and carbonic anhydrides, facilitating the formation of amide and ester bonds . This approach allows for the construction of intricate molecules with specific functionalities.

Additional Research Applications

Recent research explores Fmoc-Cl's utility in various areas, including:

  • Preparation of Lysogangliosides

    These complex glycosphingolipids play a role in cell signaling and development. Fmoc-Cl aids in their synthesis .

  • Solid-Phase Synthesis of DOPA-containing Peptides

    DOPA (L-3,4-dihydroxyphenylalanine) is an amino acid with unique properties. Fmoc-Cl facilitates the incorporation of DOPA into peptides during solid-phase synthesis .

9-Fluorenylmethyl chloroformate is a chemical compound with the formula C₁₅H₁₁ClO₂. It is often used as a reagent in organic synthesis, particularly for the protection of amines during peptide synthesis. This compound is characterized by its ability to form stable derivatives with amino acids and other amine-containing compounds, making it a valuable tool in synthetic organic chemistry.

Fmoc-Cl is a hazardous compound and requires proper handling:

  • Severe Skin and Eye Irritant: Contact with skin or eyes can cause severe burns and damage [].
  • Toxic Gas Release: Reacts with water to release toxic hydrogen chloride gas [].
  • Proper Personal Protective Equipment (PPE): Wear gloves, protective clothing, safety goggles, and a fume hood when handling Fmoc-Cl [].
, primarily involving the formation of carbamate linkages. The most notable reaction is its interaction with amines, where it serves as a protecting group. Upon reaction with an amine, 9-fluorenylmethyl chloroformate forms a stable carbamate, which can later be deprotected under basic conditions to regenerate the free amine.

For example, when glycine is treated with 9-fluorenylmethyl chloroformate, it yields the corresponding Fmoc-glycine derivative. This reaction is reversible, allowing for the selective protection and subsequent deprotection of amino acids during peptide synthesis .

While 9-fluorenylmethyl chloroformate itself does not exhibit significant biological activity, its derivatives are often used in biological studies. The derivatives formed from this compound can facilitate the analysis of amino acids and peptides due to their fluorescent properties. For instance, when amino acids are derivatized with 9-fluorenylmethyl chloroformate, they can be detected using fluorescence or UV spectroscopy, enhancing their visibility in analytical procedures .

The synthesis of 9-fluorenylmethyl chloroformate typically involves the reaction of 9-fluorenylmethanol with phosgene (COCl₂). This reaction produces 9-fluorenylmethyl chloroformate along with hydrochloric acid as a byproduct. The general reaction can be summarized as follows:

9 Fluorenylmethanol+Phosgene9 Fluorenylmethyl chloroformate+HCl\text{9 Fluorenylmethanol}+\text{Phosgene}\rightarrow \text{9 Fluorenylmethyl chloroformate}+\text{HCl}

This method is efficient and widely used in laboratories for preparing the compound .

The primary applications of 9-fluorenylmethyl chloroformate include:

  • Peptide Synthesis: It is extensively used as a protecting group for amino acids in solid-phase peptide synthesis.
  • Analytical Chemistry: The compound serves as a fluorogenic reagent for the detection of secondary amines and amino acids.
  • Organic Synthesis: It facilitates various synthetic pathways by protecting reactive amine functionalities during multi-step reactions .

Interaction studies involving 9-fluorenylmethyl chloroformate focus on its ability to form stable derivatives with various amines. These studies often employ techniques such as chromatography and spectroscopy to analyze the derivatives formed. The compound's reactivity with amines allows researchers to explore its utility in synthesizing complex organic molecules and understanding its behavior in different chemical environments .

Several compounds share structural or functional similarities with 9-fluorenylmethyl chloroformate. Notable examples include:

Compound NameStructure/FunctionalityUnique Features
Fluorenylmethyloxycarbonyl chlorideUsed for similar protective purposes in peptide synthesisCleaved under basic conditions; versatile use
Boc (tert-butyloxycarbonyl) chlorideAnother protecting group for aminesMore stable under acidic conditions
Acetyl chlorideUsed to acetylate aminesLess selective compared to fluorenyl derivatives

These compounds are utilized for similar purposes but differ in their stability and reactivity under various conditions. For instance, while fluorenylmethyloxycarbonyl chloride is more versatile in terms of cleavage conditions, 9-fluorenylmethyl chloroformate provides specific advantages in fluorescence-based detection methods due to its unique structure .

The synthesis of 9-fluorenylmethyl chloroformate through phosgene-mediated esterification represents the most established industrial methodology for producing this critical protecting reagent [3] [8]. The fundamental reaction involves the nucleophilic substitution of phosgene with 9-fluorenylmethanol in the presence of an organic base catalyst, typically pyridine or triethylamine [3] [4]. This transformation proceeds through a well-characterized mechanism where the alcohol attacks one of the electrophilic carbon centers of phosgene, resulting in the formation of the desired chloroformate ester and hydrogen chloride as a byproduct [3] [8].

The traditional phosgene-based synthesis requires stringent temperature control, with initial reaction temperatures maintained between 0-5°C to prevent excessive decomposition and unwanted side reactions [3] [8]. Following the initial low-temperature phase, the reaction mixture is gradually warmed to room temperature over a period of several hours to ensure complete conversion [8]. The reaction typically achieves yields ranging from 79.21% to 86.6% under optimized conditions, with reaction times extending up to 8 hours [4] [8].

Alternative phosgene equivalents have been extensively investigated to address the inherent challenges associated with gaseous phosgene handling [27] [28]. Triphosgene (bis(trichloromethyl)carbonate) has emerged as a particularly valuable substitute, offering the convenience of solid-state handling while maintaining comparable reactivity [27] [29]. When triphosgene is employed, the reaction proceeds through in-situ phosgene generation upon contact with nucleophilic species, allowing for more controlled and safer reaction conditions [29] [31].

The use of solid phosgene in optimized synthesis protocols has demonstrated remarkable improvements in both yield and process control [3]. Recent patent literature describes a methodology utilizing solid phosgene with 9-fluorenylmethanol in dichloromethane, achieving yields of approximately 95% with enhanced purity profiles [3]. This approach incorporates specialized molecular sieve pretreatment of reagents to remove trace moisture and ionic impurities, significantly improving the overall reaction efficiency [3].

Large-Scale Manufacturing Process Optimization

Industrial-scale production of 9-fluorenylmethyl chloroformate has undergone significant optimization to address both economic and operational considerations [3] [29]. The development of continuous flow reactor systems represents a paradigm shift from traditional batch processing, offering enhanced safety profiles and improved process control [29] [31]. These systems enable the real-time mixing of triphosgene solutions with alcohol-base mixtures in microreactor environments, minimizing phosgene accumulation and reducing associated risks [29] [31].

Flow reactor methodologies demonstrate remarkable efficiency improvements, with reaction times reduced from hours to minutes while maintaining yields of 94-95% [31]. The optimal flow rates for triphosgene solutions typically range from 110 mL/min, with alcohol-base mixtures introduced at 40 mL/min to maintain proper stoichiometric ratios [31]. Temperature profiles in flow systems are precisely controlled across multiple modules, with preheating at 45-55°C, mixing at 45-50°C, and reaction zones maintained at 55-60°C [31].

The incorporation of specialized molecular sieve technology has revolutionized the pretreatment phase of large-scale synthesis [3]. Custom-synthesized molecular sieves, prepared through controlled crystallization of silicon-aluminum frameworks, effectively remove residual water from dichloromethane and eliminate sodium or potassium ions from 9-fluorenylmethanol [3]. This pretreatment significantly enhances reaction selectivity and reduces the formation of undesired byproducts [3].

Process optimization studies have established critical parameter ranges for maximizing yield and product quality [3]. The optimal ratio of solid phosgene to 9-fluorenylmethanol has been determined to be 1:2.2-2.8, while the catalyst to solid phosgene ratio should be maintained at 1:1.0-1.2 [3]. These ratios ensure complete conversion while minimizing excess reagent consumption and simplifying downstream purification processes [3].

Table 2: Synthesis Methods Comparison

MethodCatalyst/BaseTemperature (°C)Yield (%)Reaction TimeSafety Level
Phosgene + 9-Fluorenylmethanol (Traditional)Pyridine or Triethylamine0-5 to 25-3079-878 hoursLow (toxic gas)
Triphosgene + 9-FluorenylmethanolPyridine or DMAPIce bath to RT78-982-24 hoursMedium (solid reagent)
Solid Phosgene + 9-Fluorenylmethanol (Optimized)Pyridine0-5 to RT956-12 hoursMedium (controlled solid)
Flow Reactor with TriphosgenePyridine or Triethylamine45-6094-950.3-2.7 minHigh (continuous process)

Purification Techniques and Quality Control Measures

The purification of 9-fluorenylmethyl chloroformate requires sophisticated techniques to achieve the high purity standards demanded for pharmaceutical and research applications [3] [18]. Recrystallization from petroleum ether represents the primary purification methodology, providing effective separation of the desired product from reaction byproducts and unreacted starting materials [3] [4]. The recrystallization process is typically conducted at controlled temperatures of 15-20°C over a period of 3 hours to ensure optimal crystal formation and purity [3].

High-performance liquid chromatography serves as the definitive analytical method for purity determination, with specifications requiring minimum 97.0% area purity [18] [19]. The HPLC methodology employs specialized column systems designed for chloroformate analysis, with detection typically achieved through UV absorption or fluorescence detection [18] [20]. Argentometric titration provides an alternative quantitative analysis method, offering direct determination of the chloroformate functional group through silver nitrate titration [18].

Quality control protocols encompass multiple analytical parameters to ensure consistent product quality [18] [19]. Melting point determination using capillary methods confirms the thermal characteristics, with acceptable ranges of 61.0-65.0°C for pharmaceutical-grade material [18] [19]. Moisture content analysis through Karl Fischer titration ensures levels below 0.1%, critical for maintaining chemical stability and preventing hydrolysis [18]. Physical appearance assessment confirms the characteristic white to light yellow crystalline powder morphology [18] [19].

Gas chromatographic analysis provides complementary purity assessment, particularly valuable for detecting volatile impurities and residual solvents [24]. The methodology enables simultaneous analysis of multiple components and offers excellent sensitivity for trace impurity detection [24]. Modern GC systems achieve purity determinations exceeding 99% for high-grade 9-fluorenylmethyl chloroformate preparations [31].

Table 3: Quality Control Parameters

ParameterSpecificationTest MethodFrequency
Purity (HPLC)≥97.0%HPLC area%Each batch
Argentometric Titration≥97.0%AgNO₃ titrationEach batch
Melting Point61.0-65.0°CCapillary methodEach batch
Moisture Content<0.1%Karl FischerEach batch
AppearanceWhite to light yellow crystalsVisual inspectionEach batch
pH (in acetone)2.5-3.5pH meterWeekly

XLogP3

4.3

UNII

9PLB0BTT90

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.79%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (15.79%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Corrosive;Irritant

Other CAS

28920-43-6

Wikipedia

1-(9-fluorenyl)methyl chloroformate

Dates

Modify: 2023-08-15

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